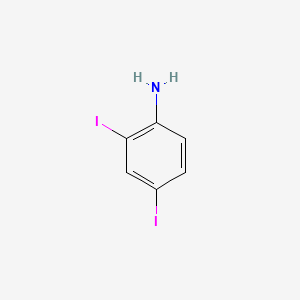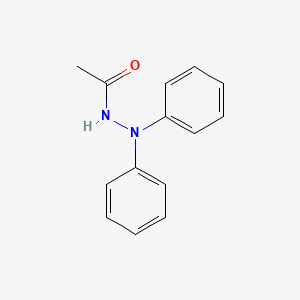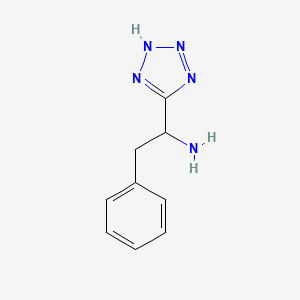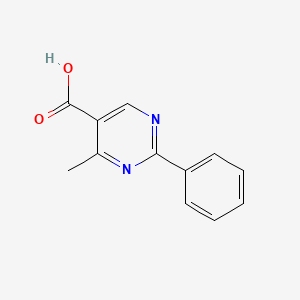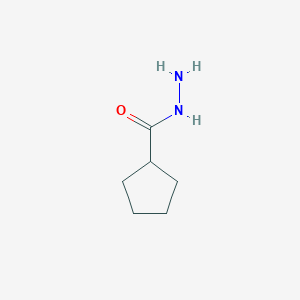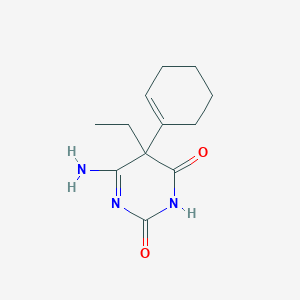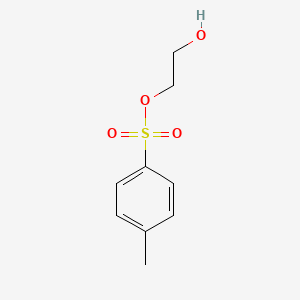
2-Hydroxyethyl 4-methylbenzenesulfonate
Descripción general
Descripción
“2-Hydroxyethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C9H12O4S . It is also known by other names such as “1,2-Ethanediol, mono (4-methylbenzenesulfonate)” and “2- (4-Methylphenyl)sulfonyloxyethanol” among others .
Molecular Structure Analysis
The molecular structure of “2-Hydroxyethyl 4-methylbenzenesulfonate” consists of a benzene ring substituted with a methyl group and a sulfonate ester group. The sulfonate ester group is connected to a two-carbon chain with a hydroxyl group .Physical And Chemical Properties Analysis
“2-Hydroxyethyl 4-methylbenzenesulfonate” has an average mass of 216.254 Da and a monoisotopic mass of 216.045624 Da . It appears as a colorless to yellow liquid or semi-solid or solid or lump .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : 2-Hydroxyethyl 4-methylbenzenesulfonate has been synthesized through multi-step procedures, demonstrating practical applications in chemical synthesis. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized via a three-step procedure from resorcinol with an overall yield of 65% (Pan et al., 2020).
Optical and Electrical Properties
- Nonlinear Optical Crystals : Research into organic nonlinear optical crystals like 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate (OHB-T) has shown promising results for large and high-quality crystal growth. These crystals exhibit significant optical transmittance and are studied for their dielectric properties and thermal stability (Xu et al., 2020).
Chemical Analysis and Spectroscopy
- IR and Raman Spectroscopy : The 4-methylbenzenesulfonate anion has been studied using ab initio quantum chemical methods and spectroscopy techniques. The geometry of the anion was optimized and the spectroscopic results provided valuable insights for the assignment of vibrational modes in 4-methylbenzenesulfonate salts (Ristova et al., 1999).
Photochemistry and Photolithography
- Photoacid Generators : Sulfonated oximes, including 4-methylbenzenesulfonates, have been studied as potential photoacid generators. These compounds undergo photochemical decomposition under UV light, leading to the release of 4-methylbenzenesulfonic acid, which is relevant in polymer resists (Plater et al., 2019).
Supramolecular Chemistry
- Noncovalent Interactions Study : A series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates were analyzed to understand the role of noncovalent interactions in supramolecular architectures. This research highlighted the importance of halogen-bonding interactions in these compounds (Andleeb et al., 2018).
Polymer Science and UV Curing
- UV Curing Ink Applications : Studies have been conducted on the use of 4-methylbenzenesulfonates in UV curing inks. These compounds enhance the UV curing properties and have potential applications in printing technologies (Lee et al., 2006).
Environmental Applications
- Waste Water Treatment : Bipolar membrane-based processes have been proposed for regenerating sodium 4-methylbenzenesulfonate in industrial applications. This process is significant in the production of certain pharmaceuticals and showcases the environmental applications of these compounds (Yu et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-hydroxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVSAHOHDQUFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-22-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20290168 | |
| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 4-methylbenzenesulfonate | |
CAS RN |
42772-85-0 | |
| Record name | Ethylene glycol monotosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042772850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylene glycol monotosylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429V5NT5CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

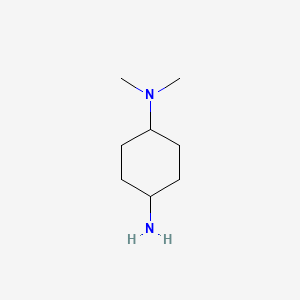
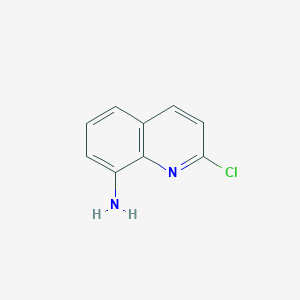
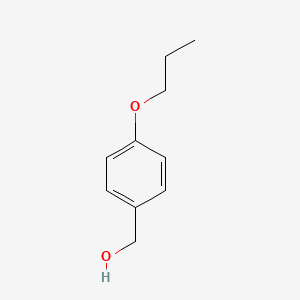
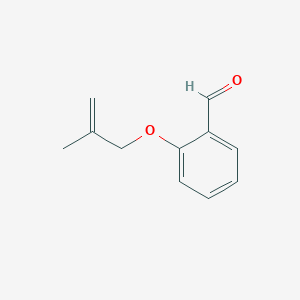
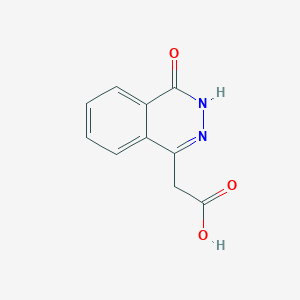
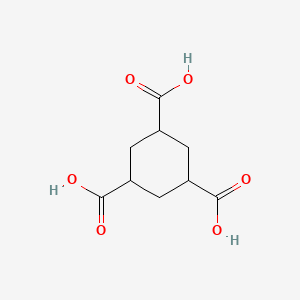
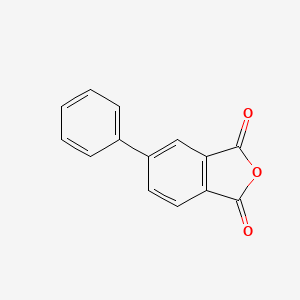
![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)
